5-Fluoro-3-hydroxy-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO5 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzoic acid core
Mechanism of Action
Target of Action
It’s known that nitrobenzoic acid derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Nitrobenzoic acids are known to participate in various chemical reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
Nitrobenzoic acids are known to be involved in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s molecular weight (20111 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Nitrobenzoic acids are known to participate in various chemical reactions, which can lead to the formation of new compounds with potential biological activity .
Action Environment
The action, efficacy, and stability of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound is stored under nitrogen at a temperature of 4°C, suggesting that it may be sensitive to oxygen and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid typically involves the nitration of 5-fluoro-2-hydroxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or by using sodium dithionite.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-hydroxy-2-nitrobenzoic acid finds applications in several scientific domains:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
5-Fluoro-2-hydroxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Hydroxy-2-nitrobenzoic acid: Lacks the fluorine atom, which affects its electronic properties and reactivity.
5-Fluoro-2-nitrobenzoic acid: Lacks the hydroxyl group, which influences its solubility and hydrogen bonding capabilities.
Uniqueness: 5-Fluoro-3-hydroxy-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the hydroxyl and nitro groups provide sites for further chemical modification and interaction with biological targets .
Properties
IUPAC Name |
5-fluoro-3-hydroxy-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(9(13)14)5(10)2-3/h1-2,10H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNLFIKMCRDPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282554 |
Source
|
Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007113-05-4 |
Source
|
Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007113-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.